molecular formula C12H17Cl2N3 B1434842 (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride CAS No. 1803612-02-3

(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride

Cat. No.: B1434842
CAS No.: 1803612-02-3
M. Wt: 274.19 g/mol
InChI Key: NHSIWNALSUPDEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Scientific Research Applications

Chemistry

In chemistry, (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological properties that make it useful for treating certain medical conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10;;/h2,5-6,10H,3-4,7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIWNALSUPDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 2
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 4
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 5
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride

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